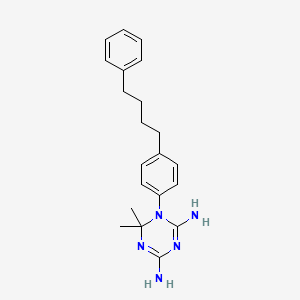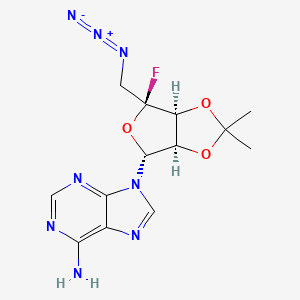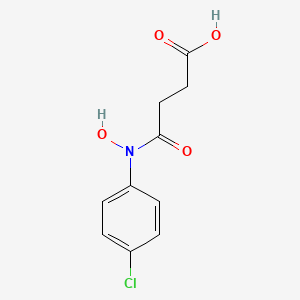
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a butanoic acid backbone with a 4-chlorophenyl group and a hydroxyamino group attached to the fourth carbon. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- typically involves the reaction of 4-chloroaniline with glutaric anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their activity. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- include:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a carbamoyl group instead of a hydroxyamino group.
4-(4-chlorophenyl)butanoic acid: This compound lacks the hydroxyamino group, making it less reactive in certain chemical reactions. The uniqueness of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propiedades
Número CAS |
81576-12-7 |
|---|---|
Fórmula molecular |
C10H10ClNO4 |
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
4-(4-chloro-N-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12(16)9(13)5-6-10(14)15/h1-4,16H,5-6H2,(H,14,15) |
Clave InChI |
MPONRKBOUTYSJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C(=O)CCC(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


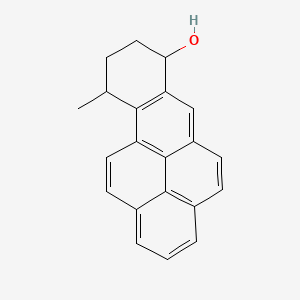
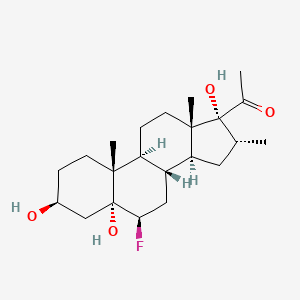
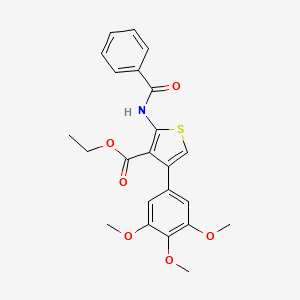
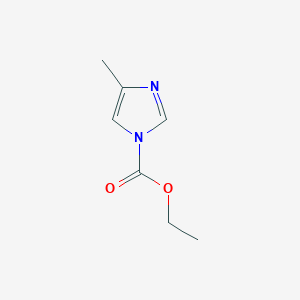

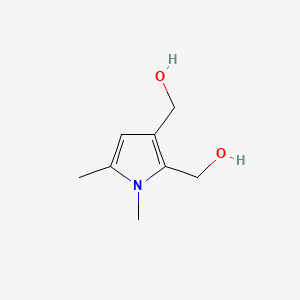
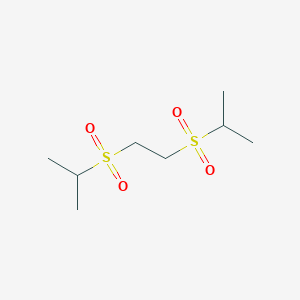
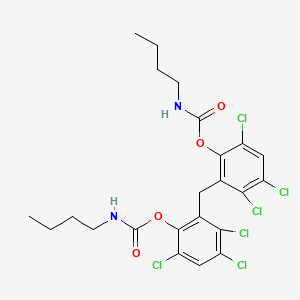
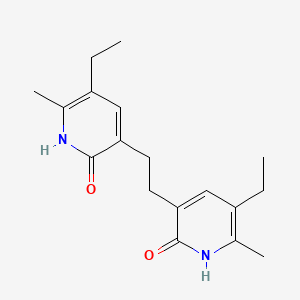
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


